1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea is a complex organic compound that features a morpholine ring, a thiophene ring, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of morpholine with thiophene-2-carbaldehyde to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as ytterbium(III) triflate to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve yield and reduce reaction times. Additionally, microwave-assisted synthesis can be employed to further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted ureas or thiophenes.
Scientific Research Applications
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine ring can enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells. The thiophene ring may contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea: Similar structure but with a cyclohexyl group instead of a phenyl group.
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea: Contains a methyl group on the phenyl ring.
Uniqueness
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea is unique due to its combination of a morpholine ring, thiophene ring, and phenylurea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-17(19-14-5-2-1-3-6-14)18-13-15(16-7-4-12-23-16)20-8-10-22-11-9-20/h1-7,12,15H,8-11,13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLIRXHYFJDWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.